N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline
Description
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features a 3-methylphenyl substituent at position 1 and a 2-(methylsulfanyl)aniline group at position 4. These substituents confer distinct electronic and steric properties, which may influence its physicochemical behavior and biological interactions.
Properties
Molecular Formula |
C19H17N5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(2-methylsulfanylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5S/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23) |
InChI Key |
AMOCIPVUFVTFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Table 1: Comparative Data on Pyrazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects on Melting Points: Compound-1 (), with a nitro group (-NO₂), has a lower melting point (170°C) compared to Example 56 (252–255°C), which contains electronegative fluorine atoms and a sulfonamide group. The nitro group’s electron-withdrawing nature may reduce intermolecular forces, whereas fluorine and sulfonamide groups enhance polarity and hydrogen bonding .
Molecular Weight and Drug-Likeness:
- Compound-1 (MW 273.24) complies with Lipinski’s rule of five, indicating favorable oral bioavailability. Example 56 (MW 603.0) exceeds the typical threshold (<500), likely due to its bulky fluorophenyl and sulfonamide groups. The target compound’s molecular weight is unspecified but is expected to fall within a moderate range given its substituents .
Biological Activity
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Features:
- Molecular Weight: 284.38 g/mol
- Functional Groups: Contains a pyrazolo[3,4-d]pyrimidine core, methylsulfanyl group, and an aniline moiety.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities as inhibitors of various enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:
-
Inhibition of Cyclin-Dependent Kinases (CDKs):
- CDKs play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation in cancerous cells.
- Molecular docking studies suggest that this compound has a favorable binding affinity for CDK2, which is essential for its anticancer properties .
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Biological Activity Data
The following table summarizes the biological activities and findings from various studies on related compounds:
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on CDK Inhibition:
- A study conducted by researchers demonstrated that a similar compound effectively inhibited CDK2 activity in vitro, leading to decreased proliferation of breast cancer cells. The IC50 value was reported at 150 nM, indicating potent activity .
- Antimicrobial Efficacy:
- Anti-inflammatory Mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
